N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
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Overview
Description
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group and the butanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
Uniqueness
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its potential interactions with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11(23)14(17(25)20(2)3)21-10-18-15-13(16(21)24)9-19-22(15)12-7-5-4-6-8-12/h4-10,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFHUOZWEXJBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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